molecular formula C15H13N3OS B5320302 4-{5-[2-(ethylthio)phenyl]-1,2,4-oxadiazol-3-yl}pyridine

4-{5-[2-(ethylthio)phenyl]-1,2,4-oxadiazol-3-yl}pyridine

Cat. No.: B5320302
M. Wt: 283.4 g/mol
InChI Key: KRCRBNNYPDEHKO-UHFFFAOYSA-N
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Description

4-{5-[2-(Ethylthio)phenyl]-1,2,4-oxadiazol-3-yl}pyridine is a synthetic small molecule featuring the 1,2,4-oxadiazole heterocycle, a scaffold of significant interest in medicinal chemistry and drug discovery. This compound is presented as a high-purity building block for researchers exploring new chemical entities across multiple therapeutic areas. The 1,2,4-oxadiazole ring is a known bioisostere for carboxylic esters and amides, and its incorporation into molecular structures can profoundly influence a compound's electronic properties, metabolic stability, and binding affinity . Derivatives of 1,2,4-oxadiazole and the isomeric 1,3,4-oxadiazole have been extensively studied and demonstrate a broad spectrum of pharmacological activities in preclinical research. These include potential as antimicrobial , anticancer , anti-inflammatory , and antiviral agents . Furthermore, this chemotype has shown relevance in neuroscience research, with some analogs exhibiting inhibitory activity against monoamine oxidase B (MAO-B), a target for neurodegenerative diseases like Parkinson's . The specific presence of the 2-(ethylthio)phenyl substituent in this compound may offer unique steric and electronic characteristics, potentially influencing its interaction with biological targets. This product is intended for research purposes as a chemical reference standard, a starting point for the synthesis of more complex molecules, or for in vitro screening assays. It is supplied with comprehensive analytical data to ensure identity and purity. For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

5-(2-ethylsulfanylphenyl)-3-pyridin-4-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3OS/c1-2-20-13-6-4-3-5-12(13)15-17-14(18-19-15)11-7-9-16-10-8-11/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRCRBNNYPDEHKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C2=NC(=NO2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641058
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

The preparation of ML007 Analog involves synthetic routes that include the use of specific reagents and reaction conditions. The compound is synthesized through a series of chemical reactions that ensure the precise targeting of M1 and M4 muscarinic receptor subtypes. Industrial production methods involve scaling up these synthetic routes to produce the compound in larger quantities while maintaining its purity and efficacy .

Chemical Reactions Analysis

ML007 Analog undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate the substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Antimicrobial Properties

Compounds containing oxadiazole and pyridine structures have been recognized for their significant antibacterial , antifungal , and anticancer properties. Preliminary studies indicate that 4-{5-[2-(ethylthio)phenyl]-1,2,4-oxadiazol-3-yl}pyridine may exhibit similar pharmacological effects due to its structural characteristics.

Antioxidant Activity

Research has shown that derivatives of oxadiazole possess notable antioxidant properties. A theoretical study using Density Functional Theory (DFT) indicated that structural modifications could enhance these activities significantly. The findings suggest that electron-donating groups can improve the compound's ability to scavenge free radicals, which is crucial in mitigating oxidative stress-related diseases like cancer and cardiovascular disorders .

Cytotoxicity Studies

Cytotoxicity assays performed on related compounds have demonstrated promising results against various cancer cell lines. For instance, related oxadiazole derivatives have shown effective inhibition of tumor growth in vitro, indicating potential applications in cancer therapy .

Interaction Studies

Understanding how this compound interacts with biological targets is essential for elucidating its pharmacodynamics and pharmacokinetics. Interaction studies typically involve:

  • Binding Affinity Assessments : Evaluating how well the compound binds to specific enzymes or receptors.
  • Mechanism of Action Studies : Investigating how the compound exerts its biological effects at the molecular level.

These studies are critical for determining therapeutic potential and guiding further development.

Mechanism of Action

ML007 Analog exerts its effects by targeting M1 and M4 muscarinic receptor subtypes. These receptors are involved in regulating neural circuits that are important in psychosis and cognition. By activating these receptors, ML007 Analog helps to modulate the activity of these neural circuits, thereby improving symptoms associated with disorders such as schizophrenia .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituent-driven differences:

Compound Name Substituent on Phenyl Ring Molecular Formula Key Properties/Biological Activity References
4-{5-[2-(Ethylthio)phenyl]-1,2,4-oxadiazol-3-yl}pyridine 2-(Ethylthio) (S–CH₂CH₃) C₁₅H₁₃N₃OS Moderate lipophilicity; potential sulfur-mediated interactions N/A (inferred from analogs)
4-[5-(2-Ethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine (3M4) 2-Ethoxy (O–CH₂CH₃) C₁₅H₁₃N₃O₂ Higher polarity vs. ethylthio; reduced metabolic stability
2-[5-(2-Chloro-5-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine 2-Chloro, 5-nitro (Cl, NO₂) C₁₂H₆ClN₄O₃ Electron-withdrawing groups enhance reactivity; potential antibacterial activity
4-[5-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine 2,4-Dichloro (Cl) C₁₃H₇Cl₂N₃O Increased lipophilicity; improved membrane permeability
2-(5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl)pyridine 2-Methoxy (O–CH₃) C₁₄H₁₁N₃O₂ Enhanced solubility; electron-donating effects may reduce target affinity
2-{5-[3-(Trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine Trifluoromethyl-pyrrolidine (CF₃) C₁₂H₁₂F₃N₄O Bulky substituent improves metabolic stability; fluorine enhances bioavailability

Physicochemical Properties

  • Lipophilicity : The ethylthio group confers a calculated logP of ~2.5 (estimated via analogy), intermediate between ethoxy (logP ~2.0) and dichloro (logP ~3.5) analogs. This balance may optimize blood-brain barrier penetration or tissue distribution .
  • Solubility : Ethylthio’s moderate polarity likely results in lower aqueous solubility compared to methoxy derivatives but higher than halogenated analogs .

Biological Activity

The compound 4-{5-[2-(ethylthio)phenyl]-1,2,4-oxadiazol-3-yl}pyridine is a heterocyclic derivative that has garnered attention due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its anticancer, antimicrobial, and antioxidant activities. The synthesis methods and structure-activity relationships (SAR) will also be discussed.

Synthesis and Characterization

The synthesis of oxadiazole derivatives often involves various methods such as cyclization reactions, which can be optimized using ultrasound-assisted techniques for higher yields and efficiency. For instance, the synthesis of similar oxadiazole compounds has been reported to achieve yields between 75% and 89% through innovative methods like sonication .

Anticancer Activity

Several studies have demonstrated the anticancer potential of oxadiazole derivatives. For example, a related compound with a similar structure was tested against HepG2 liver cancer cells using the MTT assay. The results indicated significant cytotoxicity with an IC50 value of 13.004 µg/mL for the most potent derivative . The structure-activity relationship revealed that electron-donating groups significantly enhance anticancer activity, suggesting that modifications to the aryl ring can lead to improved efficacy.

CompoundIC50 (µg/mL)Activity Level
6d13.004High
6b20.000Moderate
6e28.399Low

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives have also been extensively studied. Compounds containing the oxadiazole scaffold have shown promising results against various bacterial strains. For instance, a study on related oxadiazole derivatives demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria . The presence of substituents like ethylthio groups in the structure may enhance the interaction with microbial targets.

Antioxidant Activity

Antioxidant properties are another important aspect of oxadiazole derivatives. Compounds featuring the oxadiazole moiety have been evaluated for their ability to scavenge free radicals using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl). Some derivatives exhibited radical scavenging activities comparable to well-known antioxidants like ascorbic acid . The introduction of specific substituents can significantly influence antioxidant efficacy.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications in the chemical structure of oxadiazole derivatives can lead to varied biological activities. Electron-donating groups enhance anticancer properties, while specific alkyl or aryl substitutions improve antimicrobial and antioxidant activities. For example, compounds with ortho or para substitutions on the phenyl ring generally exhibit higher biological activity due to better electronic distribution and steric effects .

Case Studies

  • Anticancer Study : In a recent study, several oxadiazole derivatives were synthesized and screened for their anticancer activity against HepG2 cell lines. The most active compound showed promising results with an IC50 value indicating effective cell proliferation inhibition .
  • Antimicrobial Evaluation : Another investigation focused on the antimicrobial potential of various oxadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain structural modifications led to enhanced antibacterial properties .

Q & A

What synthetic methodologies are commonly employed for the preparation of 4-{5-[2-(ethylthio)phenyl]-1,2,4-oxadiazol-3-yl}pyridine, and how are intermediates characterized?

Basic Research Question
The synthesis typically involves cyclization reactions of thioamide precursors or coupling of pre-formed oxadiazole and pyridine moieties. For example, oxadiazole formation can be achieved via condensation of amidoximes with activated carboxylic acid derivatives under acidic conditions. Reaction optimization often includes PEG-400 as a solvent and acetic acid as a catalyst, with heating at 70–80°C for 2–3 hours . Key intermediates (e.g., thiosemicarbazides) are characterized using TLC for reaction monitoring, IR spectroscopy (C=N stretch at ~1618 cm⁻¹, C-S-C at ~1327 cm⁻¹), and NMR (proton assignments for aromatic and aliphatic groups). Elemental analysis validates purity (>99%) .

How can spectroscopic data resolve structural ambiguities in this compound, particularly regarding tautomeric forms or regiochemistry?

Basic Research Question
1H NMR is critical for distinguishing tautomers. For instance, enolic SH protons in thiosemicarbazide derivatives appear as singlets at ~11.8 ppm, while tautomeric NH protons resonate at ~9.7 ppm . 13C NMR confirms oxadiazole ring formation (e.g., carbonyl carbons at ~178 ppm) and pyridine connectivity. IR corroborates functional groups, such as C-O-C stretches (~1074 cm⁻¹) in oxadiazole rings. Discrepancies in spectral data across derivatives (e.g., shifts due to electron-withdrawing substituents) must be analyzed in context of substituent effects .

What computational strategies are effective in predicting the biological activity and binding modes of this compound?

Advanced Research Question
Molecular docking and density functional theory (DFT) calculations can predict interactions with biological targets (e.g., Mycobacterium tuberculosis enzymes). For oxadiazole derivatives, docking studies often prioritize the oxadiazole ring’s electron-deficient nature and pyridine’s hydrogen-bonding capacity. ADMET predictions (e.g., via SwissADME) assess pharmacokinetic properties, focusing on logP values (<3.5) and polar surface area (<140 Ų) to optimize bioavailability . Validation against experimental IC₅₀ values is critical to refine computational models.

How do electronic and steric effects of substituents influence reaction yields and stability during synthesis?

Advanced Research Question
Electron-withdrawing groups (e.g., nitro, chloro) on phenyl rings enhance oxadiazole cyclization efficiency by stabilizing transition states, yielding 84–89% in derivatives . Steric hindrance from bulky substituents (e.g., 4-tert-butylphenyl) may reduce yields by impeding nucleophilic attack. Stability studies under varying pH and temperature conditions (e.g., via HPLC-UV) reveal degradation pathways, such as hydrolysis of the oxadiazole ring in acidic media. Reaction optimization may require inert atmospheres or low-temperature recrystallization to mitigate decomposition .

What crystallographic techniques validate the molecular geometry of this compound, and how does conformation impact its reactivity?

Advanced Research Question
Single-crystal X-ray diffraction confirms bond lengths (e.g., N-O bonds ~1.36 Å in oxadiazole) and dihedral angles between aromatic rings. For example, a pyridine-oxadiazole dihedral angle of <30° suggests π-π stacking potential in biological targets . Conformational flexibility (e.g., rotation around the ethylthio group) influences solubility and intermolecular interactions. Comparative studies with analogues (e.g., chlorophenyl derivatives) highlight how substituent positioning modulates crystal packing and melting points .

How can discrepancies in spectroscopic or biological data across studies be systematically addressed?

Advanced Research Question
Contradictions in NMR shifts or bioactivity (e.g., varying IC₅₀ values) often arise from differences in solvent polarity, pH, or impurity profiles. Standardized protocols (e.g., DMSO-d₆ for NMR, fixed assay temperatures) reduce variability. For biological data, orthogonal assays (e.g., MIC vs. resazurin microplate) validate activity. Meta-analyses of substituent effects (e.g., para-nitro vs. meta-chloro) clarify structure-activity relationships (SAR) .

What strategies optimize the scalability of synthetic routes for this compound while maintaining purity?

Advanced Research Question
Flow chemistry enables continuous synthesis of intermediates (e.g., amidoximes) with precise temperature control, reducing side products. Green solvents (e.g., ethanol/water mixtures) improve sustainability without compromising yield. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (aqueous acetic acid) ensures >98% purity. Process analytical technology (PAT) tools, such as in-line IR, monitor reaction progression in real time .

How does the ethylthio substituent modulate electronic properties compared to methylthio or phenylthio analogues?

Advanced Research Question
The ethylthio group’s intermediate electron-donating strength (vs. stronger donating by methylthio) balances lipophilicity and metabolic stability. Hammett σ values quantify substituent effects: ethylthio (σ ~0.15) slightly enhances oxadiazole electrophilicity, favoring nucleophilic reactions. Comparative HPLC logk’ studies show ethylthio derivatives exhibit higher membrane permeability than phenylthio analogues due to reduced molecular weight .

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